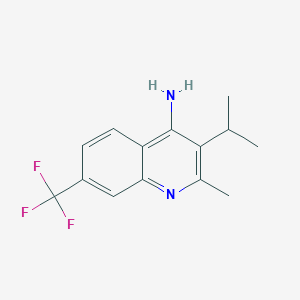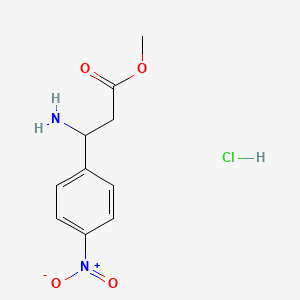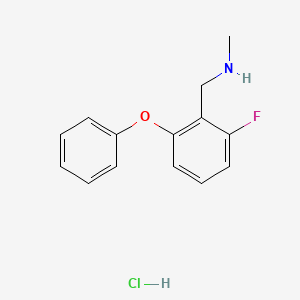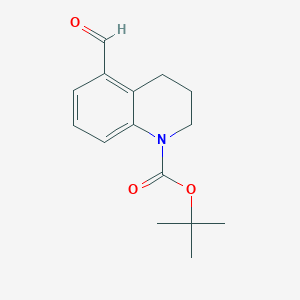![molecular formula C14H17N3O2 B11853990 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[45]dec-3-en-2-one is a chemical compound known for its unique structure and properties It is a spiro compound, which means it has a bicyclic structure with a single atom common to both rings
准备方法
The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves multiple steps. One of the key intermediates in its synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. The synthetic route includes catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of the compound can be optimized through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.
化学反应分析
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves breaking chemical bonds through the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of carboxylic acids or alcohols, while oxidation can produce ketones or aldehydes.
科学研究应用
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.
Industry: The compound is used in the development of pesticides and other agrochemicals.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it acts as an ACC inhibitor, interrupting lipid biosynthesis in insects . This makes it effective against piercing-sucking insects like aphids, mites, and whiteflies. The compound is systemic, meaning it can be transported throughout the plant, providing comprehensive protection .
相似化合物的比较
3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds such as:
Spirotetramat: Another spiro compound with similar insecticidal properties.
3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific molecular interactions and the range of applications it offers in various fields.
属性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18) |
InChI 键 |
NCEWPWBEBLCSOO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)
![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)






![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)

